4-(3-Formylphenoxy)benzonitrile

Vue d'ensemble

Description

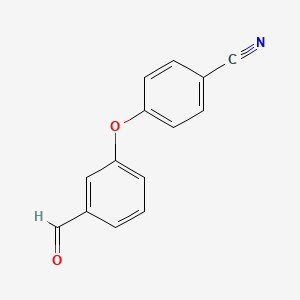

4-(3-Formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a formyl group (–CHO) and a benzonitrile group (–C≡N) attached to a phenoxy ring system. This compound is typically found as a light-yellow to yellow powder or crystals .

Méthodes De Préparation

The synthesis of 4-(3-Formylphenoxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 4-cyanophenol under specific reaction conditions . The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

4-(3-Formylphenoxy)benzonitrile undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

4-(3-Formylphenoxy)benzonitrile has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 4-(3-Formylphenoxy)benzonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups serve as reactive sites for various transformations . In biological systems, the compound may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes . The exact molecular targets and pathways involved can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

4-(3-Formylphenoxy)benzonitrile can be compared with other similar compounds, such as:

4-(4-Formylphenoxy)benzonitrile: This compound has a similar structure but with the formyl group positioned differently on the phenoxy ring.

4-(4-Bromo-3-formylphenoxy)benzonitrile: This compound contains a bromine atom in addition to the formyl and nitrile groups, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Activité Biologique

4-(3-Formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. It features a formyl group attached to a phenoxy ring, which is further connected to a benzonitrile moiety. This unique structure endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound can be achieved through several methods, commonly involving the reaction of 3-hydroxybenzaldehyde with 4-cyanophenol. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. The compound is classified as an aromatic aldehyde and nitrile derivative, which influences its reactivity in various chemical processes.

The mechanism of action for this compound varies depending on its application. The formyl and nitrile groups serve as reactive sites for transformations in enzyme-catalyzed reactions, making it useful as a probe for investigating biological pathways.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For example, studies have shown that derivatives of this compound can act as inhibitors of PARP-1, an enzyme critical for DNA repair mechanisms in cancer cells . This inhibition can enhance the efficacy of DNA-damaging agents used in chemotherapy.

2. Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's ability to disrupt cellular pathways involved in proliferation makes it a candidate for further development as an anticancer agent .

3. Potential Pharmacological Properties

The compound has been explored for its potential pharmacological properties, including its use as a building block in drug development. Its structural characteristics allow it to be modified into more complex molecules that may possess enhanced biological activity.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the structure of this compound:

- Study on PD-L1 Inhibition : A related compound showed significant inhibitory activity against PD-L1, a protein involved in immune evasion by tumors. The derivative exhibited an IC50 value comparable to established inhibitors, demonstrating its potential in cancer immunotherapy .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of synthesized derivatives, revealing promising results against various bacterial strains, indicating the versatility of this compound beyond oncology applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Variations | Notable Activity |

|---|---|---|

| 4-(4-Formylphenoxy)benzonitrile | Formyl group at different position | Similar enzyme inhibition profile |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | Contains bromine atom | Enhanced reactivity and potential pharmacological properties |

This comparative analysis highlights the importance of structural modifications on the biological activity of compounds derived from the same parent structure.

Propriétés

IUPAC Name |

4-(3-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFJDNCDHKHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531091 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-72-6 | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90178-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090178726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Formylphenoxy)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2U2J9LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.